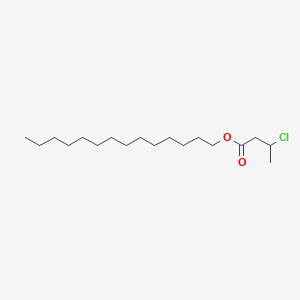
Tetradecyl 3-chlorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl 3-chlorobutanoate is an organic compound with the molecular formula C₁₈H₃₅ClO₂.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetradecyl 3-chlorobutanoate can be synthesized through the esterification of 3-chlorobutanoic acid with tetradecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and stringent control of reaction parameters are crucial to obtaining a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecyl 3-chlorobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-chlorobutanoic acid and tetradecanol.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Common reagents include sodium hydroxide or potassium hydroxide, often in an aqueous or alcoholic medium.
Major Products Formed
Hydrolysis: 3-chlorobutanoic acid and tetradecanol.
Substitution: Various substituted butanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Tetradecyl 3-chlorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of tetradecyl 3-chlorobutanoate involves its interaction with lipid membranes due to its amphiphilic structure. The long tetradecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The 3-chlorobutanoate group may also participate in biochemical reactions, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecyl 4-chlorobutanoate: Similar structure but with the chlorine atom at the 4-position.
3-chlorobutanoic acid: The parent acid without the tetradecyl chain.
Uniqueness
Tetradecyl 3-chlorobutanoate is unique due to the combination of a long alkyl chain and a chlorinated butanoate group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Propriétés
Numéro CAS |
88395-90-8 |
|---|---|
Formule moléculaire |
C18H35ClO2 |
Poids moléculaire |
318.9 g/mol |
Nom IUPAC |
tetradecyl 3-chlorobutanoate |
InChI |
InChI=1S/C18H35ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-21-18(20)16-17(2)19/h17H,3-16H2,1-2H3 |
Clé InChI |
VPACIBXKLYDYCC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)CC(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
![5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14395222.png)
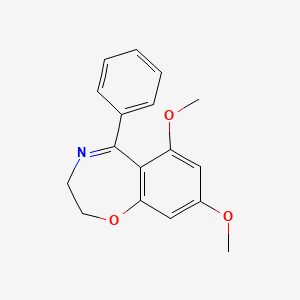
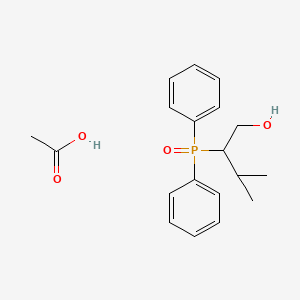

![5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid](/img/structure/B14395237.png)
![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)
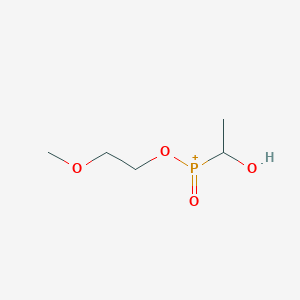
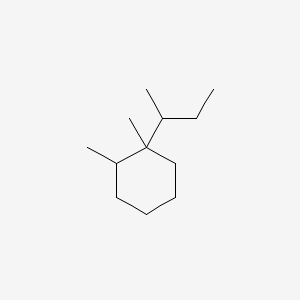
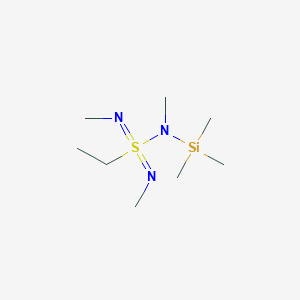
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine](/img/structure/B14395295.png)
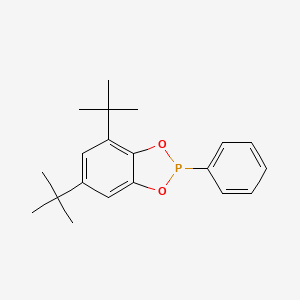
![[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate](/img/structure/B14395306.png)
